Product packaging for Methyldipentylamine(Cat. No.:CAS No. 76257-73-3)

Methyldipentylamine

Cat. No.: B104760
CAS No.: 76257-73-3
M. Wt: 171.32 g/mol
InChI Key: JJRDPNRWFSHHKJ-UHFFFAOYSA-N
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Description

Disclaimer: The following is a general template. Specific details on applications, mechanisms, and hazards for Methyldipentylamine must be verified from authoritative sources. This compound is a chemical compound of interest in organic chemistry and materials science research. As a tertiary amine, it serves as a versatile building block and intermediate in the synthesis of more complex molecules. Potential research applications include its use as a precursor in the development of ionic liquids, corrosion inhibitors, and specialty surfactants. Its mechanism of action in these contexts often derives from its properties as a base and its ability to form ammonium salts. Handling and Safety: Please consult the Safety Data Sheet (SDS) for specific hazard information. As with many amines, appropriate personal protective equipment (PPE) including gloves and eye protection is recommended. Ensure use in a well-ventilated area. Regulatory Information: This product is intended for research purposes only and is not classified as a medicinal product. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H25N B104760 Methyldipentylamine CAS No. 76257-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-pentylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-4-6-8-10-12(3)11-9-7-5-2/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRDPNRWFSHHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997589
Record name N-Methyl-N-pentylpentan-1-amine
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Molecular Weight

171.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76257-73-3
Record name 1-Pentanamine, N-methyl-N-pentyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-pentylpentan-1-amine
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Record name methyldipentylamine
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Methodological Approaches to Methyldipentylamine Synthesis for Mechanistic Probes

Strategies for Isotopic Labeling and Positional Isomer Preparation

The strategic introduction of isotopes, such as deuterium (B1214612), and the synthesis of positional isomers are powerful tools for elucidating reaction mechanisms. Isotopic labeling can provide insights into bond-breaking and bond-forming steps, while positional isomers help to understand structure-activity relationships.

Deuterium-Labeling Techniques for N-Methyldipentylamine

Deuterium-labeled N-methyldipentylamine can be synthesized to probe reaction mechanisms, particularly to determine kinetic isotope effects. The labeling can be targeted at the N-methyl group or the pentyl chains.

A common strategy for introducing a deuterated methyl group is through reductive amination using a deuterated source. For instance, N,N-dipentylamine can be reacted with deuterated formaldehyde (B43269) (paraformaldehyde-d2 or CD2O) in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net This method allows for the specific incorporation of deuterium into the methyl group, yielding N-(trideuteromethyl)dipentylamine. The Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine with excess formic acid and formaldehyde, can also be adapted for deuterium labeling by using deuterated reagents. jkchemical.comwikipedia.org

Another approach involves the use of deuterated methylating agents. For example, a secondary amine can be N-methylated using reagents like trideuteromethyl p-toluenesulfonate (TsOCD3). researchgate.net This method offers high yields and specificity in deuterium incorporation.

Deuterium labeling on the pentyl chains of N-methyldipentylamine can be achieved through hydrogen-isotope exchange (HIE) reactions. nih.govchembk.com These reactions are often catalyzed by transition metals, such as palladium or iridium, and can utilize D2O as the deuterium source. nih.govyoutube.com Photocatalytic methods using quantum dots have also emerged as a versatile tool for hydrogen isotope labeling of pharmaceuticals and other organic molecules, and could be applied to N-methyldipentylamine. chembk.com

Table 1: Deuterium Labeling Strategies for N-Methyldipentylamine

Labeled PositionMethodReagents
N-Methyl groupReductive AminationN,N-dipentylamine, Paraformaldehyde-d2, Sodium triacetoxyborohydride
N-Methyl groupEschweiler-ClarkeN,N-dipentylamine, Deuterated formaldehyde, Deuterated formic acid
N-Methyl groupN-MethylationN,N-dipentylamine, Trideuteromethyl p-toluenesulfonate (TsOCD3)
Pentyl chainsHydrogen-Isotope ExchangeN-methyldipentylamine, D2O, Transition metal catalyst (e.g., Pd/C)
Pentyl chainsPhotocatalytic HIEN-methyldipentylamine, D2O, Photocatalyst (e.g., CdS quantum dots)

Synthetic Routes to Specific Isotopic Analogues

The synthesis of specific isotopic analogues of N-methyldipentylamine, including positional isomers, allows for a more detailed probing of molecular interactions. Positional isomers, where the methyl group is attached to a different carbon on the pentyl chain or where the pentyl groups themselves are branched, can be synthesized from the corresponding isomeric starting materials.

For example, the synthesis of N-methyl-di(pentan-2-yl)amine or N-methyl-di(pentan-3-yl)amine would start from di(pentan-2-yl)amine or di(pentan-3-yl)amine, respectively. These secondary amines can then be methylated using the methods described previously, such as reductive amination with formaldehyde or the Eschweiler-Clarke reaction. jkchemical.commasterorganicchemistry.com

The synthesis of N-methyldipentylamine itself can be achieved through the reductive alkylation of N,N-dipentylamine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net Alternatively, N-methylpentylamine can be reacted with a pentyl halide in a nucleophilic substitution reaction, although this can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled synthesis involves the reaction of n-pentylamine with benzaldehyde (B42025) to form an imine, followed by methylation with dimethyl sulfate (B86663) and subsequent hydrolysis. google.com

Table 2: Synthetic Routes to N-Methyldipentylamine and its Positional Isomers

CompoundStarting MaterialsKey Reaction
N-MethyldipentylamineN,N-Dipentylamine, FormaldehydeReductive Amination
N-MethyldipentylamineN-Methylpentylamine, Pentyl halideNucleophilic Substitution
N-Methyldipentylaminen-Pentylamine, Benzaldehyde, Dimethyl sulfateImine formation and methylation
N-Methyl-di(pentan-2-yl)amineDi(pentan-2-yl)amine, FormaldehydeReductive Amination
N-Methyl-di(pentan-3-yl)amineDi(pentan-3-yl)amine, FormaldehydeReductive Amination

Advanced Synthetic Methodologies for Related Amine Derivatives

Recent advances in synthetic organic chemistry offer powerful tools for the preparation of a wide range of amine derivatives that can serve as mechanistic probes. These methods often focus on the direct functionalization of C-H bonds, which allows for more efficient and atom-economical syntheses.

The direct α-C-H functionalization of tertiary amines has emerged as a key strategy for synthesizing complex amine structures. nih.govnih.govresearchgate.net These reactions can be catalyzed by various transition metals or promoted by visible light photoredox catalysis. sioc-journal.cn For instance, the site-selective α-C–H functionalization of trialkylamines can be achieved through reversible hydrogen atom transfer (HAT) catalysis, allowing for the formation of new C-C bonds at either the more or less sterically hindered position. nih.gov This provides a route to novel N-methyldipentylamine derivatives with substituents on the carbon adjacent to the nitrogen.

Iron-catalyzed α-C-H oxidation of tertiary amines offers another pathway to functionalized derivatives. researchgate.net These reactions can lead to the formation of amides or other oxidized products, which can be valuable for mechanistic studies. The use of earth-abundant metal catalysts like iron makes these methods more sustainable. d-nb.info

Furthermore, biocatalysis is becoming an increasingly important tool for the synthesis of chiral amines. nih.gov Engineered enzymes, such as nitrene transferases derived from cytochrome P450, can catalyze the amination of tertiary C-H bonds with high enantioselectivity, providing access to chiral α-tertiary primary amines. nih.gov While not directly applicable to the synthesis of N-methyldipentylamine, these methods highlight the potential for creating highly specific amine-based mechanistic probes.

Table 3: Advanced Synthetic Methodologies for Amine Derivatives

MethodologyDescriptionPotential Application for Methyldipentylamine Derivatives
Site-selective α-C–H FunctionalizationReversible HAT catalysis to form C-C bonds at specific α-positions. nih.govSynthesis of N-methyldipentylamine with substituents on the α-carbon of the pentyl or methyl group.
Iron-Catalyzed α-C–H OxidationOxidation of the α-C-H bond to form amides or other oxygenated products. researchgate.netPreparation of N-formyl-N-pentylpentanamide or related oxidized derivatives.
Visible Light Photoredox CatalysisGeneration of iminium ions or α-amino radicals for C-H functionalization. sioc-journal.cnIntroduction of various functional groups at the α-position under mild conditions.
Biocatalytic C-H AminationEnantioselective amination of tertiary C-H bonds using engineered enzymes. nih.govSynthesis of chiral amine derivatives for stereochemical mechanistic probes.

Unimolecular Dissociation Pathways and Reaction Mechanisms of Methyldipentylamine Radical Cations

Field Ionization Kinetics (FIK) Studies of Radical Cation Fragmentation

Field Ionization Kinetics (FIK) is a powerful mass spectrometric technique used to study the rates of unimolecular ion decompositions over a wide temporal range, from picoseconds to microseconds. Studies on the methyldipentylamine radical cation have utilized FIK to probe the dynamics of its fragmentation, particularly the α-cleavage reaction, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Time-Dependence of Isotope Effects in α-Cleavage Processes

The α-cleavage of the N-methyldipentylamine radical cation can result in the loss of either a butyl or a pentyl radical. The intramolecular secondary isotope effects on this α-cleavage have been investigated by studying deuterium-labeled N-methyldipentylamine radical cations as a function of the ion's lifetime using FIK. researchgate.net

The key observations from these studies indicate that the isotope effects are time-dependent. For most deuterium-labeled positions, the observed isotope effects are "normal," meaning that the unlabeled alkyl radical is lost preferentially over the labeled one. The magnitude of this normal isotope effect increases as the lifetime of the ion increases. researchgate.net

However, a notable exception occurs with the δ-labeled compound (deuterium at the 5th carbon of a pentyl chain). This isotopomer exhibits an "inverse" isotope effect at very short ion lifetimes (less than 10⁻⁹ seconds), where the deuterium-labeled radical is predominantly eliminated. As the ion lifetime increases beyond this point, the isotope effect reverts to a normal one. researchgate.netepdf.pub This complex behavior highlights the sensitivity of the fragmentation process to both the position of isotopic labeling and the internal energy of the radical cation, which correlates with its lifetime.

Analysis of Intramolecular Secondary Isotope Effects

The observed intramolecular secondary isotope effects provide deep insights into the reaction mechanism. These effects are primarily attributed to two main factors:

Differences in Zero-Point Energies (ZPE): The primary cause of normal isotope effects is the difference in zero-point vibrational energies between the isotopic reactants and their respective transition states. The C-D bond has a lower ZPE than a C-H bond, and this difference influences the activation energy for bond cleavage.

Statistical Weight Effect: The inverse isotope effect observed at high internal energies (short lifetimes) for the δ-labeled compound is primarily due to a statistical weight effect. This arises from slight reductions in isotope-dependent vibrational frequencies which influence the sum of states of the transition state. This factor becomes particularly significant at high ion energies. researchgate.net

The competition between these effects at different ion lifetimes (and thus different internal energies) explains the shift from an inverse to a normal isotope effect for the δ-labeled this compound.

Quantitative Theoretical Modeling of Dissociation Dynamics

To provide a quantitative framework for understanding the experimental observations from FIK studies, theoretical models are employed to simulate the dissociation dynamics of the this compound radical cation.

Application of QET/RRKM Calculations to Isotope Effects

Quasi-Equilibrium Theory (QET) and its more refined version, the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are statistical rate theories used to calculate the microcanonical rate constants of unimolecular reactions. These models assume that the internal energy of the ion is rapidly randomized among all its vibrational modes before dissociation.

Researchers have successfully reproduced the time-dependence of both the normal and the inverse isotope effects observed in the fragmentation of this compound radical cations using QET/RRKM calculations. researchgate.net This agreement between theory and experiment validates the statistical nature of the dissociation process and confirms the proposed origins of the complex isotope effects. The ability of these calculations to model the switch from inverse to normal isotope effect underscores the importance of considering both ZPE and statistical weight contributions across a range of internal energies. researchgate.net

Elucidation of Transition State Geometries and Energetics

The isotope effects observed are intrinsically linked to the structure and energetics of the transition state for the α-cleavage reaction. Theoretical calculations, often employing density functional theory (DFT) or higher-level ab initio methods, are crucial for elucidating these properties.

Mechanisms of Alkyl Radical and Ion Eliminations from Amine Cations

The elimination of alkyl radicals via α-cleavage is a dominant fragmentation pathway for aliphatic amine radical cations. nih.govacs.org This process is a homolytic cleavage of the C-C bond adjacent to the nitrogen atom, driven by the formation of a stable iminium ion.

For unsymmetrical tertiary amine radical cations like this compound, there is a competition between the loss of different alkyl radicals. Studies have shown that this competition is highly dependent on the internal energy of the parent ion. nih.gov

At Low Internal Energies (Metastable Ions): Near the dissociation threshold, the loss of the smaller alkyl radical is generally favored. This is because the reaction leading to the formation of the smaller radical and the larger iminium ion is typically the more thermodynamically favorable pathway. nih.gov

At High Internal Energies (Ion Source Reactions): The preference is often reversed, with the rate of loss of the larger radical increasing more rapidly with internal energy. This phenomenon is not easily explained by simple RRKM models but is better described by variational transition state theory, which considers the changes in the transition state structure as a function of energy. nih.gov

This energy dependence results in different fragmentation patterns observed in different regions of a mass spectrometer (e.g., ion source vs. field-free regions). The stability of the resulting iminium ion and the departing alkyl radical are the primary thermodynamic drivers for these reactions.

Methyldipentylamine in Supramolecular Assembly and Directed Synthesis of Crystalline Materials

Role as an Organic Structure-Directing Agent (OSDA) in Zeolite Framework Synthesis

The synthesis of zeolites with novel framework structures often relies on the use of OSDAs. google.com These organic molecules, through non-covalent interactions, organize the inorganic precursors into specific arrangements, which then crystallize into the final zeolite structure. acs.org The size and shape of the OSDA are critical in determining the resulting zeolite topology. acs.org

In the quest for new zeolite structures, researchers have identified 1,4-bis(N-methyl-N,N-dipentylammonium)butane, a diquat (B7796111) derivative of N-methyldipentylamine, as a highly effective OSDA for the synthesis of the borosilicate zeolite known as EMM-25. researchgate.netacs.org This particular OSDA, referred to as OSDA2 in the research, was designed based on molecular docking studies to achieve an optimal fit within the pores of the EMM-25 framework. researchgate.netdiva-portal.org

The initial synthesis of EMM-25 was achieved using a different OSDA, 1,4-bis(N-methyl-N,N-dihexylammonium)butane (OSDA1). researchgate.net However, the synthesis was plagued by an exceptionally long crystallization time. researchgate.net By analyzing the host-guest interaction between OSDA1 and the EMM-25 framework, it was hypothesized that an OSDA with shorter alkyl chains would provide a better geometric fit. researchgate.net This led to the rational design and synthesis of OSDA2, where the hexyl groups of OSDA1 were replaced with pentyl groups, a modification originating from the use of N-methyldipentylamine as a precursor. researchgate.netacs.org The successful synthesis of EMM-25 using this tailored OSDA highlights the power of a rational design approach in discovering efficient routes to new crystalline materials. researchgate.net

Table 1: Organic Structure-Directing Agents for EMM-25 Synthesis

OSDA ID Chemical Name Precursor Amine
OSDA1 1,4-bis(N-methyl-N,N-dihexylammonium)butane N-methyl-N,N-dihexylamine

Influence on Crystallization Pathways and Inorganic Material Formation

The choice of OSDA can have a profound impact on the kinetics of zeolite crystallization. The use of the N-methyldipentylamine derivative, OSDA2, in the synthesis of EMM-25 provides a dramatic illustration of this influence. The substitution of the hexyl groups in OSDA1 with the smaller pentyl groups in OSDA2 led to a staggering 80% reduction in the crystallization time. researchgate.netdiva-portal.org

The synthesis of EMM-25 with the original OSDA1 required 52 days to achieve complete crystallization. researchgate.net In stark contrast, when OSDA2 was employed under similar synthesis conditions, the crystallization time was reduced to just 10 days. researchgate.net This significant acceleration in the crystallization process is attributed to the improved geometric fit of OSDA2 within the forming zeolite channels, which likely stabilizes the transition state for nucleation and crystal growth.

Beyond the accelerated kinetics, the use of OSDA2 also led to improved reproducibility of the EMM-25 synthesis. researchgate.netresearchgate.net Furthermore, it expanded the viable range of synthesis conditions, allowing for the formation of larger crystals under more dilute conditions and at elevated temperatures. researchgate.net The morphology of the resulting EMM-25 crystals also differed, with OSDA2 producing more well-defined and larger crystals compared to those obtained with OSDA1.

Table 2: Comparison of Synthesis Parameters for EMM-25

Parameter Synthesis with OSDA1 Synthesis with OSDA2
Crystallization Time 52 days 10 days
Reproducibility Lower Improved
Resulting Crystal Size Smaller Larger, more well-defined

Data sourced from research on the synthesis of EMM-25. researchgate.net

Characterization of OSDA-Framework Interactions in As-Synthesized Materials

The interaction between the OSDA and the inorganic framework is crucial for the successful synthesis of a zeolite. This interaction can be characterized by various analytical techniques performed on the as-synthesized material, where the organic molecule is still occluded within the zeolite pores.

For EMM-25 synthesized with the N-methyldipentylamine derivative (OSDA2), advanced techniques such as continuous rotation electron diffraction (cRED) were employed to elucidate the structure of the as-made material. researchgate.netdiva-portal.org The cRED data not only solved the complex framework structure of EMM-25 but also revealed residual electron density within the pores that was consistent with the location of the OSDA2 molecule as determined by Rietveld refinement. diva-portal.org This provides direct evidence of the supramolecular assembly between the organic cation and the inorganic framework.

The chemical composition of the as-synthesized EMM-25 was determined to be |C₄H₈(C₁₁H₂₅N)₂|₂[Si₁₁₂.₅B₃.₅O₂₃₂], which explicitly includes the formula of the OSDA2 dication within the unit cell of the borosilicate framework. researchgate.netdiva-portal.org Further characterization using integrated differential phase contrast scanning transmission electron microscopy (iDPC STEM) on the as-made EMM-25 clearly showed contrast from the occluded organic OSDA within the zeolite's 10-ring channels, which was absent in the calcined (OSDA-free) material. These characterization results collectively confirm the intimate, structure-directing relationship between the N-methyldipentylamine-derived OSDA and the resulting EMM-25 zeolite framework.

In-Depth Analysis Reveals Scant Evidence of Methyldipentylamine as a Structure-Directing Agent in Material Synthesis

Extensive research into scientific literature and materials science databases has yielded no significant evidence of the chemical compound this compound being utilized as an organic structure-directing agent (OSDA) for the synthesis of zeolites or other porous materials. Consequently, a detailed article on the catalytic and adsorptive applications of materials specifically synthesized with this compound, as outlined in the user's request, cannot be constructed based on currently available information.

Organic structure-directing agents are crucial in the synthesis of zeolites, a class of crystalline aluminosilicates with microscopic pores. mdpi.comacsmaterial.com These organic molecules, typically organic amines or quaternary ammonium (B1175870) cations, guide the formation of specific framework structures during the crystallization process, essentially acting as a template around which the inorganic framework assembles. mdpi.comrsc.org The choice of OSDA is a critical factor that determines the final topology, pore size, and chemical composition of the resulting zeolite, which in turn dictates its performance in applications like catalysis and gas separation. mdpi.comrsc.org

While a vast body of research exists on the role of various OSDAs in zeolite synthesis, this compound does not appear among the documented compounds used for this purpose. The scientific literature details the use of a wide array of amines and ammonium cations, from simple molecules like tetramethylammonium (B1211777) to complex, custom-designed organic cations, to direct the synthesis of numerous known and novel zeolite frameworks. researchgate.netmdpi.comnih.gov However, specific investigations into this compound for this application are not found in the reviewed literature.

Therefore, without primary research demonstrating the synthesis of a porous material using this compound as an OSDA, it is not possible to provide scientifically accurate information on the subsequent performance of such a hypothetical material in the following areas:

Catalytic and Adsorptive Applications of Materials Synthesized with Methyldipentylamine As an Osda

Advanced Spectroscopic and Analytical Methodologies for Methyldipentylamine Research

Mass Spectrometry Techniques for Ion Structure Elucidation

Mass spectrometry is a cornerstone analytical technique for determining the mass-to-charge ratio of ions, which allows for the identification and structural analysis of molecules. wikipedia.org For a compound like methyldipentylamine, specific mass spectrometry methods can unravel the intricate details of its ionic forms.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected precursor ion. When this compound is ionized to form a radical cation (M•+), CID can be employed to break it apart. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. The fragmentation of radical cations, particularly those containing nitrogen, often follows predictable pathways, such as alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This process is highly valuable for confirming the identity and connectivity of the alkyl chains attached to the nitrogen.

In a typical CID experiment, the this compound radical cation ([C₁₁H₂₅N]•+) is accelerated and collided with an inert gas. The collision imparts internal energy, leading to bond cleavage. The primary fragmentation mechanism for an aliphatic amine radical cation is the cleavage of a C-C bond adjacent to the nitrogen (α-cleavage), which results in the formation of a stable immonium ion.

Table 1: Predicted Major Fragment Ions from CID of this compound Radical Cation This table presents hypothetical fragmentation data based on established principles of mass spectrometry for aliphatic amines.

Proposed Fragment Ion StructureFormulam/z (Mass-to-Charge Ratio)Proposed Origin
[CH₃-N(H)=CH-C₄H₉]⁺C₇H₁₆N⁺114.128α-cleavage (loss of C₄H₉• radical)
[CH₃-N=CH₂]⁺C₂H₆N⁺44.049α-cleavage (loss of C₅H₁₁• radical) followed by rearrangement
[CH₃(C₅H₁₁)N=CH₂]⁺C₇H₁₆N⁺114.128α-cleavage (loss of C₄H₉• radical)
[C₅H₁₁]⁺C₅H₁₁⁺71.086Cleavage of C-N bond

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. bioanalysis-zone.comsavemyexams.com This precision allows for the determination of an unambiguous molecular formula from the exact mass of the molecular ion. libretexts.orgmsu.edu While conventional mass spectrometry might identify an ion with a nominal mass of 171, HRMS can distinguish this compound ([C₁₁H₂₅N]⁺) from other ions that also have the same nominal mass but different elemental compositions. bioanalysis-zone.com This capability is crucial for confirming the identity of a compound without ambiguity.

For this compound, the molecular formula is C₁₁H₂₅N. Using the exact masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.007825, ¹⁴N = 14.003074), the precise monoisotopic mass of its molecular ion can be calculated and experimentally verified.

Table 2: HRMS Analysis for Ions with a Nominal Mass of 171 This table illustrates how HRMS distinguishes between different molecular formulas that have the same integer mass.

Molecular FormulaCalculated Exact Mass (Da)
C₁₁H₂₅N171.19870
C₁₀H₂₁NO171.16231
C₉H₁₇N₃171.14225
C₁₂H₂₇171.21125

Collision-Induced Dissociation (CID) Spectroscopy of Radical Cations

Solid-State Characterization of OSDA-Incorporated Materials

This compound, as a tertiary amine, has the potential to act as an Organic Structure-Directing Agent (OSDA) in the synthesis of microporous materials like zeolites. mdpi.comnih.govrsc.org When used as an OSDA, the amine becomes incorporated within the crystalline framework of the material it helps to form. Characterizing the final solid-state material is essential to understand the success of the synthesis and the interaction between the OSDA and the inorganic host.

Synchrotron Powder X-ray Diffraction (PXRD) is an exceptionally powerful technique for analyzing the crystalline structure of materials. hymarc.org It uses high-intensity X-rays generated by a synchrotron source, which results in diffraction patterns with very high resolution and excellent signal-to-noise ratios. spring8.or.jpunits.it When a material, such as a zeolite, is synthesized using this compound as an OSDA, PXRD is the definitive method to confirm its crystalline phase, determine unit cell parameters, and verify phase purity. americanpharmaceuticalreview.com The resulting diffraction pattern serves as a "fingerprint" for the specific crystalline structure obtained.

Table 3: Representative Synchrotron PXRD Data for a Hypothetical Zeolite Synthesized with this compound This table shows simulated diffraction data used to identify a crystalline material.

2θ (Degrees)d-spacing (Å)Relative Intensity (%)
7.8511.25100
8.7810.0685
22.513.9560
23.153.8475
23.893.7255

Advanced solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for investigating the structure and dynamics of guest molecules, like this compound, encapsulated within a host framework. rsc.orgnih.gov Unlike diffraction techniques that provide information on long-range order, NMR probes the local chemical environment of specific atomic nuclei. numberanalytics.com Techniques such as ¹³C and ¹H solid-state NMR can confirm the integrity of the OSDA molecule after synthesis and provide details about its conformation, orientation, and mobility within the material's pores. researchgate.net Two-dimensional correlation experiments can reveal specific spatial proximities between atoms of the this compound guest and atoms of the inorganic host framework, offering direct evidence of host-guest interactions. nih.gov

Table 4: Hypothetical ¹³C Solid-State NMR Chemical Shifts for this compound Encapsulated in a Zeolite Host This table compares the expected chemical shifts of carbon atoms in this compound in a solution versus an encapsulated (solid) state, highlighting the influence of the host environment.

Carbon Atom in this compoundTypical Solution ¹³C Shift (ppm)Hypothetical Solid-State ¹³C Shift (ppm)Comment
N-CH₃~4245.2Shift indicates interaction with the framework.
N-CH₂ (α-carbon)~5861.5Significant downfield shift suggests strong host-guest interaction.
β-carbon~3031.8Slight shift due to confinement effects.
γ-carbon~2223.1Minor change, further from the interaction site.
δ-carbon~2828.5Minimal shift.
Terminal CH₃~1414.9Slight shift, indicating restricted rotation.

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical (QC) calculations are essential for analyzing reaction mechanisms by estimating chemical reaction pathways, including the energies of transition states and connected equilibria. rsc.org These methods allow researchers to model the stepwise process of bond formation and breaking, calculate activation energies, and compare the relative favorability of competing reaction paths. wuxiapptec.com

A transition structure is defined as a saddle point on a multidimensional potential energy surface, where the first derivative of the potential with respect to any nuclear coordinate is zero. tau.ac.il This point represents a maximum along the reaction coordinate but a minimum in all other directions. tau.ac.il The energy difference between this transition state and the stable reactant configuration is the activation energy, a critical parameter that determines the reaction rate. tau.ac.il

Various computational methods are employed to locate and characterize transition states:

Synchronous Transit-Guided Quasi-Newton (STQN) Methods: Methods like QST2 and QST3 are used to find a transition state structure by providing the initial reactant and final product structures. The algorithm then searches for a possible transition state between them. joaquinbarroso.com

Berny Optimization: This algorithm requires an initial guess of the transition state geometry to perform an optimization search for the saddle point. tau.ac.ilresearchgate.net A successful calculation results in a structure with exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. joaquinbarroso.com

Nudged Elastic Band (NEB): This method works by creating a series of intermediate "images" between the reactants and products. These images are optimized to find the minimum energy path, and the highest energy image is used to identify the transition state. libretexts.org

For a given reaction involving methyldipentylamine, these quantum mechanical calculations can predict activation free energies (ΔG‡) and reaction free energies. nih.gov For instance, in a hypothetical reaction with two competing pathways, if the calculated activation energy difference is 1.4 kcal/mol, a product ratio of approximately 11:1 would be expected at 25°C. wuxiapptec.com This predictive capability allows for the in silico screening of reaction conditions and catalysts before undertaking costly and time-consuming laboratory experiments. rsc.org

Table 1: Common Methods for Transition State Calculation

MethodDescriptionRequired Input
QST2 Uses a quadratic synchronous transit algorithm to find a transition state. joaquinbarroso.comReactant and product structures. joaquinbarroso.com
QST3 Similar to QST2 but also includes an initial guess for the transition state structure. researchgate.netReactant, product, and initial transition state guess structures. researchgate.net
TS (Berny) Optimizes a starting geometry to a first-order saddle point using the Berny algorithm. tau.ac.ilA good initial guess of the transition state structure. researchgate.net
NEB Finds the minimum energy path between reactants and products using a series of images. libretexts.orgReactant and product structures. libretexts.org

Molecular Dynamics Simulations of OSDA-Framework Interactions

This compound has been identified as an effective Organic Structure-Directing Agent (OSDA) in the synthesis of zeolites, such as the EMM-25 framework. diva-portal.org Molecular dynamics (MD) simulations are a powerful computational tool used to study the non-covalent interactions between the OSDA and the inorganic zeolite framework at an atomic level. nih.govdovepress.com These simulations provide insights into how the size and shape of the OSDA molecule guide the formation of specific pore structures during crystallization. nsf.gov

In a typical MD simulation of an OSDA-zeolite system, the interactions are modeled using a force field, such as the Dreiding force field, which describes the potential energy of the system. nsf.gov The simulation tracks the movement of atoms over time by solving Newton's equations of motion, allowing for the sampling of different configurations of the OSDA within the zeolite's pores. dovepress.comnsf.gov Large-scale Atomic/Molecular Massively Parallel Simulator (LAMMPS) is one software package used to perform such simulations. nsf.gov

Key parameters analyzed from these simulations include:

Guest-Host Interaction Energy (GHIE): This is the energy associated with the interaction between the OSDA (guest) and the zeolite framework (host). It is typically composed of van der Waals and electrostatic interactions. nsf.govnih.gov By calculating the GHIE, researchers can assess the thermodynamic favorability of an OSDA for a particular zeolite structure. nsf.govrsc.org

OSDA Orientation and Position: Simulations reveal the preferential location and orientation of the OSDA molecule within the zeolite cage or channel system. nsf.gov This "fitness" component between the molecular shape of the OSDA and the cavity is crucial for effective structure direction. nsf.gov

Binding Free Energy: Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to calculate the binding free energy of the OSDA-framework complex, providing a more comprehensive measure of binding affinity. nih.gov

For example, MD simulations can be run with the OSDA placed in the void of different zeolite frameworks (e.g., CHA vs. AEI). By annealing the system at high temperatures (e.g., 5000 K) and then cooling, researchers can observe the final low-energy configurations and interaction energies, which helps predict which zeolite phase is more likely to crystallize. nsf.gov

Table 2: Typical Parameters in MD Simulations of OSDA-Framework Interactions

ParameterDescriptionExample Software/Method
Force Field A set of equations and parameters to describe the potential energy of the atoms and their interactions.Dreiding Force Field nsf.gov
Simulation Engine Software used to run the molecular dynamics calculations.LAMMPS nsf.gov, GROMACS arxiv.org
Thermostat Algorithm to control the temperature of the simulated system.Nosé-Hoover thermostat nsf.gov
Ensemble Statistical ensemble defining the thermodynamic state (e.g., constant Number of particles, Volume, Temperature - NVT).NVT (Canonical) Ensemble dovepress.comnsf.gov
Interaction Energy Calculation of the non-bonded energies between the OSDA and the zeolite framework.van der Waals and Electrostatic energies. nih.gov

Predictive Modeling for Catalytic Performance and Adsorption Characteristics

Predictive modeling, particularly using machine learning (ML), offers a powerful approach to accelerate the discovery and optimization of materials for catalysis and adsorption. nih.gov These data-driven techniques can identify complex relationships between a molecule's features and its performance, guiding the design of new catalysts or adsorbents. nih.govresearchgate.net

For predicting catalytic performance , Artificial Neural Networks (ANNs) and other ML models are widely used. mdpi.com The general approach involves:

Data Collection: Assembling a dataset that includes input features (descriptors) and output targets. For a potential catalyst like this compound, inputs could include reaction conditions (temperature, pressure) and molecular properties. The output would be the catalytic activity, such as product yield or selectivity. nih.govmdpi.com

Model Training: A machine learning model is trained on the dataset to learn the correlation between the inputs and outputs. mathworks.com For instance, a dataset of over 23,000 known zeolite synthesis routes was used to train a classifier that could predict the resulting zeolite framework with over 70% accuracy. nih.gov

Prediction: The trained model can then predict the performance for new, untested conditions or catalyst variations. nih.gov This allows for rapid screening of a vast parameter space to identify optimal conditions. nih.gov

For predicting adsorption characteristics , computational models are used to understand how a molecule like this compound would bind to a surface. Molecular dynamics simulations can be employed to study the adsorption process, revealing details about the binding strength and conformation of the adsorbed molecule. mdpi.com The adsorption energy, often broken down into van der Waals and electrostatic contributions, is a key metric for quantifying the strength of the interaction. mdpi.com Surface complexation models, such as the CD-MUSIC model, can also be used to predict the speciation of adsorbed molecules and the influence of environmental factors like pH. nih.gov

By combining molecular descriptors with machine learning algorithms, it is possible to build quantitative structure-property relationship (QSPR) models. These models can predict adsorption capacity or catalytic efficiency based on the molecular structure of this compound and its derivatives, providing a valuable tool for rational design in various chemical applications. nih.govarxiv.org

Emerging Research Frontiers and Future Perspectives

Integration of Methyldipentylamine-Derived Materials in Novel Chemical Processes

The integration of materials derived from this compound into new chemical processes is an area of active investigation. A significant application is its use as an organic structure-directing agent (OSDA) in the synthesis of crystalline materials like zeolites. diva-portal.org

One notable example involves the synthesis of the zeolite EMM-25. diva-portal.org Researchers identified that a C4 diquat (B7796111) of N-methyldipentylamine was a more suitable OSDA for the channel system of EMM-25. diva-portal.org The use of this tailored OSDA, derived from this compound, facilitates a more efficient and reproducible synthesis of the zeolite. diva-portal.org This rational design strategy, which combines crystal structure analysis with molecular modeling, highlights a powerful approach in modern materials synthesis. diva-portal.org

Furthermore, this compound is listed among the amines that can be used to produce quaternary amino-functional organosilicon compounds. google.com These organosilicon materials, which can be oligomeric or polymeric, possess a cationic functionality due to the quaternary nitrogen, making them useful in various compositions. google.com The processes to create these materials are being refined to be more environmentally friendly, for instance, by significantly reducing the content of volatile organic compounds (VOCs). google.com

Table 1: this compound-Derived Materials and Their Applications

Derived Material Precursor/Directing Agent Application Area Research Finding
Zeolite EMM-25 C4 diquat of N-methyldipentylamine Catalysis, Separation The tailored OSDA fits the zeolite's channel system, reducing synthesis time and improving reproducibility. diva-portal.org
Quaternary Amino-Functional Organosilicon Compounds This compound Surface modification, Coatings Creates compositions with a cationic functionality independent of pH and very low VOC content. google.com

Exploration of New Catalytic Transformations Enabled by Directed Materials

The development of materials directed by this compound derivatives, such as the zeolite EMM-25, paves the way for new catalytic transformations. diva-portal.org Catalysis is fundamental to improving the efficiency of chemical reactions in terms of energy consumption, product selectivity, and waste reduction. univie.ac.at The unique, well-defined porous structures of zeolites, synthesized using specific OSDAs, make them powerful catalysts for shape-selective reactions.

The rational design of the N-methyldipentylamine-derived OSDA to fit the specific channel structure of EMM-25 is a key step. diva-portal.org This tailored synthesis allows for the creation of catalytic sites within a constrained environment, potentially enabling novel chemical transformations that were previously unattainable or inefficient. diva-portal.orgrsc.org Such new catalytic processes can replace classical multi-step reaction sequences, leading to a significant reduction in waste from reagents, solvents, and by-products. univie.ac.at The exploration of these materials in catalysis is a frontier that holds promise for discovering more efficient and selective chemical pathways. rsc.orggithub.io

Table 2: Catalytic Applications of Materials Directed by this compound Derivatives

Directed Material Key Feature Potential Catalytic Transformation Scientific Principle
Zeolite EMM-25 Specifically tailored pore structure via N-methyldipentylamine derived OSDA. diva-portal.org Shape-selective catalysis The zeolite's internal structure can control which reactant molecules can enter and which product molecules can form and exit, enhancing selectivity.
Zeolite EMM-25 Defined channel system. diva-portal.org Biomass conversion Catalytic cracking and isomerization of biomass-derived molecules into valuable chemicals and fuels. mdpi.com

Potential Contributions to Green Chemistry and Sustainable Synthesis Methodologies

The use of this compound derivatives in material synthesis aligns with several core principles of green chemistry. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

The synthesis of zeolite EMM-25 using a tailored N-methyldipentylamine-derived OSDA provides a clear example of this contribution. The new directing agent greatly reduced the synthesis time required to produce the zeolite. diva-portal.org This reduction in reaction time contributes directly to energy efficiency, a key tenet of sustainable synthesis.

Furthermore, the development of organosilicon compositions using this compound is being advanced with a focus on sustainability. google.com Modern methods allow for the creation of these materials in water-based, low-VOC formulations, with some compositions containing less than 1% VOC content. google.com This minimizes the release of harmful solvents into the atmosphere, addressing the green chemistry principle of using safer solvents and auxiliaries. acs.org By enabling more efficient synthesis routes and the formulation of more environmentally benign products, the application of this compound-derived materials represents a positive step toward more sustainable chemical methodologies. rsc.orgijnc.ir

Table 3: Contributions of this compound Applications to Green Chemistry

Application Contribution Relevant Green Chemistry Principle Source
Synthesis of Zeolite EMM-25 Greatly reduced synthesis time. Design for Energy Efficiency. diva-portal.org
Formulation of Organosilicon Compounds Creation of compositions with very low (<1%) VOC content. Use of Safer Solvents and Auxiliaries. google.com
Rational OSDA Design Improved reproducibility and efficiency of zeolite synthesis. Prevention of waste through more efficient processes. diva-portal.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Methyldipentylamine in academic settings?

  • Methodological Answer : Synthesis typically involves alkylation of dipentylamine with methyl halides under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) for structural confirmation. Purity assessment should employ high-performance liquid chromatography (HPLC) with UV detection, adhering to protocols for solvent selection and column calibration . Experimental details must be documented in the "Materials and Methods" section, including reagent sources, reaction conditions, and spectral data interpretation .

Q. How can researchers design experiments to evaluate this compound’s basic physicochemical properties?

  • Methodological Answer : Key properties include logP (lipophilicity), pKa, and solubility. LogP can be determined via shake-flask or chromatographic methods (e.g., reverse-phase HPLC). pKa measurement requires potentiometric titration with ionic strength adjustments. Solubility studies should use standardized buffers (e.g., phosphate-buffered saline) under controlled temperature. Data must be statistically validated (triplicate trials) and compared with computational predictions (e.g., COSMO-RS) to identify outliers .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line viability, solvent interference). Reproducibility requires:

  • Standardized protocols : Use of reference compounds (positive/negative controls) and adherence to OECD guidelines for in vitro assays.
  • Data triangulation : Cross-validate results using orthogonal techniques (e.g., enzyme inhibition assays vs. cellular viability assays).
  • Meta-analysis : Compare raw datasets from prior studies to identify confounding variables (e.g., batch effects, purity thresholds >98%) .

Q. How can researchers optimize this compound’s reaction yield while minimizing byproducts?

  • Methodological Answer : Apply design of experiments (DoE) principles, such as response surface methodology (RSM), to model variables (temperature, catalyst concentration). Use gas chromatography (GC) or HPLC to quantify byproducts. Advanced techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can monitor reaction progress in real time. Statistical tools (ANOVA, Tukey’s test) must validate optimization outcomes .

Q. What methodologies are recommended for studying this compound’s metabolic pathways in mammalian systems?

  • Methodological Answer : Use isotope-labeled this compound (e.g., ¹⁴C-methyl group) in in vitro hepatocyte models or in vivo rodent studies. Metabolite identification requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID). Data interpretation should align with metabolic reaction rules (e.g., cytochrome P450 oxidation patterns) and include negative controls to rule out matrix effects .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Discrepancies may stem from force field inaccuracies or solvent effects unaccounted for in simulations. Re-evaluate computational parameters (e.g., solvation models in DFT calculations) and cross-check with experimental solvent polarity data. Publish raw computational inputs (e.g., Gaussian log files) and experimental spectra to enable peer validation .

Q. What statistical approaches are critical for validating this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Multivariate analysis (e.g., partial least squares regression) correlates structural descriptors (e.g., Hammett constants, steric parameters) with bioactivity. Include cross-validation (k-fold) to assess model robustness. Transparent reporting of R² values, confidence intervals, and outlier exclusion criteria is mandatory .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound’s pharmacological data across labs?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Metadata standardization : Report cell culture media batches, equipment calibration dates, and exact compound dilutions.
  • Open-access repositories : Share raw spectral data (e.g., via Zenodo) and experimental protocols (e.g., protocols.io ).
  • Collaborative validation : Partner with independent labs for inter-laboratory studies, documenting any protocol adjustments .

Tables for Key Data Reporting

Parameter Recommended Technique Validation Criteria Reference
PurityHPLC-UV (C18 column)≥98% peak area, retention time stability
LogPShake-flask (octanol-water)RSD < 5% across triplicates
Metabolic StabilityLC-MS/MS (hepatocyte assay)Intrinsic clearance ±15% of control

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.